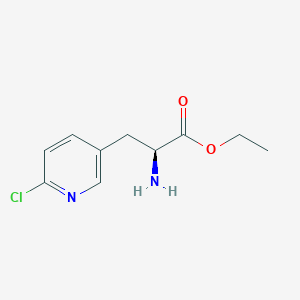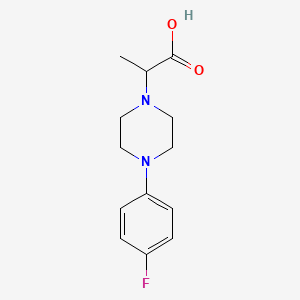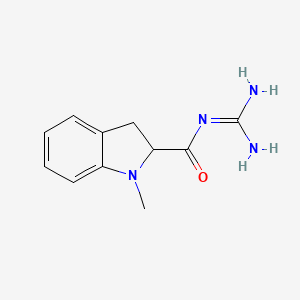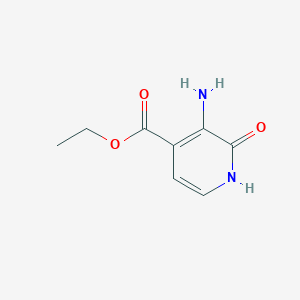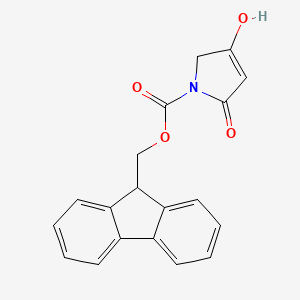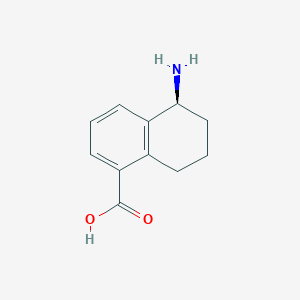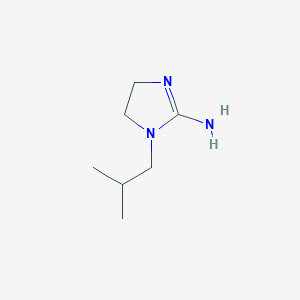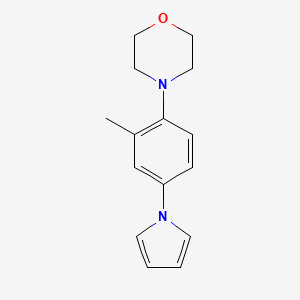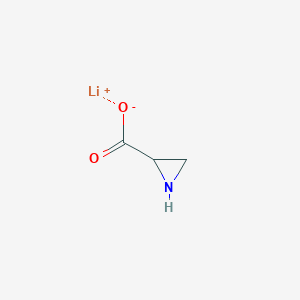
3-(Difluoromethyl)-2,6-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2,6-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2,6-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-2,6-dimethoxypyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as metal-based catalysts, can facilitate the difluoromethylation process, making it more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .
科学的研究の応用
3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
作用機序
The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated pyridines and heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and difluoromethylated quinoxalines .
Uniqueness
3-(Difluoromethyl)-2,6-dimethoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC名 |
3-(difluoromethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3 |
InChIキー |
YHBPLWHTDWENDH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


